molecular formula C21H21N3O3 B12267566 N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide

N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide

Cat. No.: B12267566
M. Wt: 363.4 g/mol
InChI Key: NGJOGMWNHDYOES-UHFFFAOYSA-N
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Description

N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide is a complex organic compound that features a pyrazole ring, a phenyl group, and a benzodioxine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide typically involves multiple steps, starting from commercially available precursorsThe benzodioxine moiety can be introduced through a cyclization reaction involving a catechol derivative and an appropriate dihalide .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts for the coupling reactions .

Chemical Reactions Analysis

Types of Reactions

N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or amines .

Mechanism of Action

The mechanism of action of N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide involves its interaction with specific molecular targets. The pyrazole ring can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The benzodioxine moiety may also play a role in the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide is unique due to the combination of the pyrazole ring, phenyl group, and benzodioxine moiety. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds .

Properties

Molecular Formula

C21H21N3O3

Molecular Weight

363.4 g/mol

IUPAC Name

N-[2-[4-(1-methylpyrazol-4-yl)phenyl]ethyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide

InChI

InChI=1S/C21H21N3O3/c1-24-13-17(12-23-24)16-8-6-15(7-9-16)10-11-22-21(25)20-14-26-18-4-2-3-5-19(18)27-20/h2-9,12-13,20H,10-11,14H2,1H3,(H,22,25)

InChI Key

NGJOGMWNHDYOES-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=N1)C2=CC=C(C=C2)CCNC(=O)C3COC4=CC=CC=C4O3

Origin of Product

United States

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